molecular formula C11H20O6 B8249163 2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid

2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid

Cat. No.: B8249163
M. Wt: 248.27 g/mol
InChI Key: MNQHUCDVLLBQGH-UHFFFAOYSA-N
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Description

2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid is a compound that features a tert-butoxy group, an oxopropoxy group, and an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid typically involves the reaction of tert-butyl alcohol with ethylene oxide to form tert-butoxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. It may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(tert-Butoxy)-2-oxoethoxy)acetic acid
  • 2-(2-(tert-Butoxy)-2-oxopropoxy)ethanol
  • 2-(2-(tert-Butoxy)-2-oxopropoxy)ethoxy)ethanol

Uniqueness

2-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in drug development .

Properties

IUPAC Name

2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-11(2,3)17-10(14)4-5-15-6-7-16-8-9(12)13/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQHUCDVLLBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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